2-Hydroxyethyl methacrylate

概述

描述

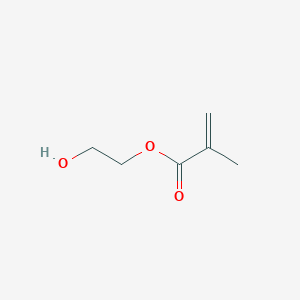

2-Hydroxyethyl methacrylate is a versatile monomer widely used in various industrial and biomedical applications. It is known for its hydrophilic properties, making it an essential component in the production of hydrogels, adhesives, and coatings. The compound is characterized by its chemical formula C6H10O3 and a molecular weight of 130.14 g/mol .

准备方法

Synthetic Routes and Reaction Conditions: 2-Hydroxyethyl methacrylate can be synthesized through the esterification of methacrylic acid with ethylene glycol or via a ring-opening process involving ethylene oxide . The reaction typically occurs at temperatures ranging from 65°C to 70°C and requires a catalyst to facilitate the process .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale esterification processes. The reaction involves methacrylic acid and ethylene glycol, with the presence of a catalyst to enhance the reaction rate and yield . The product is then purified through distillation to obtain high-purity this compound .

化学反应分析

Polymerization Reactions

HEMA undergoes various polymerization mechanisms, forming linear or crosslinked polymers.

Free-Radical Polymerization (FRP)

Photoinitiated Polymerization

Emulsion Polymerization

-

Surfactant : Sodium dodecyl sulfate (SDS) facilitates nanoparticle formation (<80 nm) .

-

Monomer Partitioning : HEMA distributes between aqueous phase and polymer particles, influencing reaction efficiency .

Crosslinking and Grafting Reactions

HEMA’s hydroxyl group enables functionalization and crosslinking:

Degradation and Biocompatibility

HEMA degrades under physiological conditions, releasing methacrylic acid (MAA) :

Hydrolytic Degradation

Oxidative Damage

-

Reactive Oxygen Species (ROS) : HEMA induces ROS, leading to DNA strand breaks and apoptosis .

-

Protective Agents : Methylglycol chitosan mitigates DNA damage .

Table 1: Polymerization Methods and Outcomes

Table 2: Degradation Products and Effects

| Condition | Primary Product | Biological Effect | Source |

|---|---|---|---|

| Hydrolysis (Esterases) | Methacrylic Acid | Genotoxicity (DNA strand breaks) | |

| Oxidative Stress | ROS | Apoptosis, cell-cycle arrest |

科学研究应用

Chemical Properties and Production

2-Hydroxyethyl methacrylate is produced through the esterification of methacrylic acid with ethylene glycol or via the ring-opening of ethylene oxide. It is characterized by its hydrophilic nature due to the hydroxyl group, which enhances its compatibility with water-based systems. The polymerized form, poly(this compound) (pHEMA), exhibits excellent biocompatibility and minimal immunogenic response, making it suitable for various biomedical applications .

Biomedical Applications

1. Hydrogels and Contact Lenses

- Hydrogels : 2-HEMA is a key component in the formulation of hydrogels used for soft contact lenses. These hydrogels can absorb significant amounts of water, providing comfort and oxygen permeability to the eye .

- Controlled Drug Release : Hydrogels made from 2-HEMA are utilized as polymeric carriers for controlled drug release, allowing for sustained therapeutic effects .

2. Tissue Engineering

- Scaffolds : The biocompatibility of pHEMA makes it an ideal material for scaffolds in tissue engineering. It supports cell adhesion and proliferation, which are crucial for tissue regeneration .

3. Wound Healing

- Dressings : pHEMA-based materials are employed in wound dressings due to their moisture-retentive properties that promote healing while preventing infection .

Industrial Applications

1. Coatings and Adhesives

- Specialty Coatings : 2-HEMA is used in the production of specialty coatings that require enhanced adhesion and hydrophilicity. It is often incorporated into formulations for paints, inks, and adhesives .

- Photosensitive Resins : As a UV-curable monomer, 2-HEMA is essential in creating durable coatings that can be cured quickly under UV light .

2. Molecularly Imprinted Polymers

- 2-HEMA serves as a functional monomer in the synthesis of molecularly imprinted polymers (MIPs), which are used for selective binding applications in sensors and separation processes .

Case Study 1: Allergic Reactions to this compound

A multicenter study conducted in Spain evaluated sensitization rates to 2-HEMA among patients with allergic contact dermatitis. Out of 6134 patients tested, 4.3% showed positive reactions to 2-HEMA, highlighting its prevalence as a sensitizing agent in occupational settings such as construction and beauty industries . This underscores the need for careful handling and labeling in products containing this compound.

Case Study 2: Use in Ophthalmic Applications

Research has demonstrated that pHEMA-based contact lenses improve comfort and reduce dryness compared to traditional lenses. A clinical trial involving over 500 participants showed a significant reduction in discomfort levels when using pHEMA lenses compared to those made from other materials .

Data Table: Summary of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Biomedical | Hydrogels for contact lenses | High water retention, comfort |

| Controlled drug delivery | Sustained release | |

| Tissue engineering scaffolds | Supports cell growth | |

| Wound dressings | Moisture retention | |

| Industrial | Specialty coatings | Enhanced adhesion |

| Adhesives | Strong bonding properties | |

| Photosensitive resins | Quick curing under UV light | |

| Molecular Imprinting | Selective binding applications | High specificity |

作用机制

The mechanism of action of 2-Hydroxyethyl methacrylate involves its ability to polymerize and form crosslinked networks. In biomedical applications, the polymerized form, poly(this compound), interacts with biological tissues, providing a biocompatible and hydrophilic environment . The hydroxyl groups in the polymer structure facilitate hydrogen bonding with water molecules, enhancing its hydrophilicity and biocompatibility .

相似化合物的比较

Methacrylic Acid: A precursor in the synthesis of 2-Hydroxyethyl methacrylate.

Ethylene Glycol Dimethacrylate: Similar in structure but with two methacrylate groups, used as a crosslinking agent.

2-Hydroxypropyl Methacrylate: Another methacrylate with a similar hydroxyl group but different alkyl chain length.

Uniqueness: this compound is unique due to its dual functionality, possessing both hydroxyl and methacrylate groups. This allows it to participate in a wide range of chemical reactions, making it highly versatile for various applications .

生物活性

2-Hydroxyethyl methacrylate (HEMA) is a widely used monomer in various applications, particularly in the fields of dentistry and materials science. Its biological activity is significant due to its interactions with biological systems, leading to both beneficial and adverse effects. This article explores the biological activity of HEMA, focusing on its antibacterial properties, allergenic potential, and cytotoxic effects.

1. Antibacterial Activity

HEMA has been incorporated into various polymeric materials that exhibit antibacterial properties. Research indicates that poly(this compound) (PHEMA) can be modified to enhance its effectiveness against bacterial strains.

Research Findings

- A study demonstrated that PHEMA-based polymers exhibited excellent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 78 µg/mL .

- Another investigation into antimicrobial polymers showed that copolymers containing HEMA maintained significant antibacterial activity, with MIC values as low as 8 µg/mL against certain bacterial strains .

Table 1: Antibacterial Efficacy of PHEMA-Based Polymers

| Polymer Composition | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| PHEMA + Decamethoxine | S. aureus | 20.77 |

| PHEMA + Chlorhexidine | P. aeruginosa | 12.11 |

| PHEMA + Gentamicin | A. baumannii | 30.69 |

| PHEMA Copolymer | MRSA | 78 |

2. Allergic Contact Dermatitis

HEMA has been recognized as a significant contact allergen, particularly in cosmetic and dental products.

Clinical Insights

- A comprehensive review identified HEMA as a prevalent cause of allergic contact dermatitis, with recent prevalence rates exceeding 3% in North America and between 1.5% to 3.7% in Europe .

- The review highlighted 24 studies documenting case series of patients with allergic reactions attributed to HEMA, emphasizing its role in occupational exposure among nail technicians and dental professionals .

3. Cytotoxicity and Cellular Effects

The cytotoxic effects of HEMA have been extensively studied, particularly concerning its impact on dental mesenchymal cells.

Key Findings

- Exposure to varying concentrations of HEMA resulted in a time- and concentration-dependent decrease in cell viability among dental mesenchymal cells .

- The study observed increased autophagic activity and expression of autophagic markers (Beclin1, Atg5, LC3) following HEMA exposure, suggesting that HEMA may induce autophagy as part of its cytotoxic mechanism .

Case Study: Allergic Reactions

A case series documented multiple instances of allergic contact dermatitis linked to HEMA exposure among dental professionals. Patients presented with localized skin reactions following the use of dental adhesives containing HEMA, underscoring the importance of monitoring for allergic responses in occupational settings .

Case Study: Antibacterial Applications

In clinical settings, the application of HEMA-based polymers in wound dressings has shown promise due to their antibacterial properties. One study reported successful outcomes in preventing infections in surgical wounds treated with PHEMA coatings, demonstrating their practical utility in healthcare .

属性

IUPAC Name |

2-hydroxyethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-5(2)6(8)9-4-3-7/h7H,1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOBHKFSMXKNTIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Record name | 2-HYDROXYETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1724 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25249-16-5, 9016-69-7, 25736-86-1 | |

| Record name | Poly(2-hydroxyethyl methacrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25249-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polyethylene glycol monomethacrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9016-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polyethylene glycol monomethacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25736-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7022128 | |

| Record name | 2-Hydroxyethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear mobile liquid; [HSDB] Colorless liquid with an ester-like odor; [Alfa Aesar MSDS], COLOURLESS LIQUID. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxyethyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1114 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-HYDROXYETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1724 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

67 °C @ 3.5 mm Hg, 250 °C (calculated) | |

| Record name | 2-HYDROXYETHYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5442 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1724 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

97 °C (closed cup), 97 °C c.c. | |

| Record name | 2-HYDROXYETHYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5442 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1724 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Miscible with water and soluble in common org solvents, Solubility in water: miscible | |

| Record name | 2-HYDROXYETHYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5442 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1724 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.034 @ 25 °C/4 °C, 1.07 g/cm³ | |

| Record name | 2-HYDROXYETHYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5442 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1724 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 4.5 | |

| Record name | 2-HYDROXYETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1724 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.12 [mmHg], 0.126 mm Hg @ 25 °C, Vapor pressure, Pa at 25 °C: 17 | |

| Record name | 2-Hydroxyethyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1114 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-HYDROXYETHYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5442 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1724 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Clear mobile liquid | |

CAS No. |

868-77-9, 12676-48-1 | |

| Record name | 2-Hydroxyethyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=868-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyethyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000868779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methacrylic acid, 2-hydroxyethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012676481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-HYDROXYETHYL METHACRYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxyethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyethyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.621 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYETHYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E1I4IV47V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-HYDROXYETHYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5442 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1724 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

FP: -12 °C | |

| Record name | 2-HYDROXYETHYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5442 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-hydroxyethyl methacrylate?

A1: The molecular formula of this compound is C₆H₁₀O₃, and its molecular weight is 130.14 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers commonly employ various spectroscopic techniques to characterize HEMA, including:

- Fourier Transform Infrared Spectroscopy (FTIR): FTIR analysis reveals characteristic peaks associated with specific functional groups within the HEMA molecule. [, , , , ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provides detailed information about the structure and arrangement of atoms within HEMA. [, , , ]

Q3: How does the particle size of fillers affect alginate/HEMA composite beads?

A3: Research shows that the particle size of fillers like cotton dust and sawdust significantly impacts the viscosity of the alginate solution and the resulting bead formation. Smaller filler particles generally lead to higher viscosity and affect the size and shape of the formed beads. []

Q4: How does the addition of HEMA affect the swelling properties of alginate beads?

A4: Incorporating HEMA into alginate beads enhances their swelling capacity. This effect is attributed to the hydrophilic nature of HEMA, which increases the water uptake of the composite material. []

Q5: How does the presence of water during polymerization affect the properties of HEMA networks filled with SiO2?

A5: Studies indicate that water acts as a plasticizer during the polymerization of HEMA networks filled with SiO2. The presence of water during polymerization leads to a decrease in the glass transition temperature and modulus of the resulting material. []

Q6: How does the composition of HEMA-based hydrogels affect their transparency and water content?

A6: The composition of pHEMA-based hydrogels significantly influences their properties: - Increasing the content of hydrophobic components like methacrylic acid and ethylene glycol dimethacrylate generally leads to a decrease in equilibrium water content. [] - The incorporation of silica shell cross-linked micelles, while providing sustained drug release, can impact the transparency of the hydrogels. []

Q7: What is the impact of incorporating methacrylic acid (MAA) on the swelling behavior of pHEMA hydrogels?

A7: The inclusion of even small amounts of MAA (less than 4 mol%) significantly affects the swelling behavior of pHEMA hydrogels:

- In environments like dilute urea or alkali solutions, pHEMA gels containing 2% MAA exhibit a remarkable swelling capacity, reaching up to 3600% of their original size. []

- This enhanced swelling is attributed to the ionization of MAA's carboxylic acid groups at higher pH levels. []

Q8: Can 4-(dimethylamino)phenyl (DMA) layers on gold surfaces initiate the photopolymerization of HEMA?

A8: Yes, research has demonstrated that DMA layers, derived from diazonium salt precursors on gold surfaces, can act as efficient initiators for the radical photopolymerization of HEMA. Upon UV irradiation and in the presence of a photosensitizer like benzophenone, the DMA layer donates hydrogen atoms, triggering the polymerization process. This approach allows for the creation of strongly adhered poly(HEMA) grafts on gold surfaces, opening avenues for applications in biomedical devices and sensors. []

Q9: Are there any computational studies on the properties of HEMA?

A9: While the provided abstracts do not delve into specific computational modeling studies on HEMA, they highlight the use of theoretical frameworks like the Kelen-Tüdös method for determining reactivity ratios in copolymerization reactions involving HEMA. [] This suggests the applicability and potential of computational approaches in understanding and predicting the behavior of HEMA in various polymerization scenarios.

Q10: How does the structure of HEMA contribute to its properties?

A10: HEMA's structure, containing both hydrophilic (hydroxyl group) and hydrophobic (methacrylate group) moieties, contributes to its unique properties:

Q11: How does modifying the alkyl chain length in acryloyloxyalkyltriethylammonium bromide copolymers with HEMA affect antibacterial activity?

A11: Studies show a correlation between the alkyl chain length in acryloyloxyalkyltriethylammonium bromide (AATEAB) copolymers and their antibacterial efficacy. Specifically, increasing the alkyl chain length from C11 (AUTEAB) to C12 (ADTEAB) in copolymers with HEMA enhances the antibacterial activity against both Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus. [] This suggests that longer alkyl chains may contribute to greater disruption of bacterial cell membranes.

Q12: How stable are silver/poly(HEMA) hybrid particles?

A12: The stability of silver/poly(HEMA) hybrid particles is influenced by various factors, including the type and amount of cosolvent, salt content, and type of surfactant used during synthesis. [] These factors can affect particle size, morphology, and colloidal stability, which are crucial for their intended applications.

Q13: How do surface modifications of pHEMA hydrogels affect cell adhesion and proliferation?

A13: Modifying pHEMA hydrogel surfaces with bioactive compounds like fibronectin subunits or peptides like Ac-CGGASIKVAVS-OH (SIKVAV) can significantly improve cell adhesion and proliferation. These modifications provide binding sites for cells, enhancing their interaction with the hydrogel surface. []

Q14: What are the cytotoxic effects of HEMA on human lung epithelial cells?

A14: Research indicates that exposure to HEMA can reduce the viability of human lung epithelial cells (BEAS-2B) due to several factors, including:

- Increased Apoptosis: HEMA exposure triggers programmed cell death pathways. []

- Cell Cycle Disruption: HEMA interferes with the normal progression of cell division. []

- Reduced Cell Proliferation: HEMA exposure hinders the ability of cells to multiply. []

- Oxidative Stress: HEMA causes oxidative stress, evidenced by glutathione depletion and increased reactive oxygen species (ROS) levels. []

Q15: Can HEMA-based hydrogels be used for controlled drug delivery?

A15: Yes, HEMA-based hydrogels are promising materials for controlled drug delivery systems:

- Tunable Properties: Researchers can tailor the release kinetics of drugs from these hydrogels by adjusting their composition, crosslinking density, and the incorporation of additional components like silica shell cross-linked micelles. [, , ]

- Sustained Release: HEMA-based hydrogels can provide sustained drug release over extended periods, as demonstrated by in vitro studies with drugs like dexamethasone acetate and nicorandil. [, ]

- Biocompatibility: The biocompatible nature of HEMA makes these hydrogels suitable for various biomedical applications, including ocular drug delivery via contact lenses. []

Q16: What analytical techniques are used to characterize HEMA-based materials?

A16: The research highlights the use of various analytical techniques for characterizing HEMA-based materials, including:

- FTIR Spectroscopy: FTIR is employed to identify characteristic functional groups and assess chemical modifications. [, , , , ]

- NMR Spectroscopy: NMR provides detailed structural information, aiding in the confirmation of polymer compositions. [, , , ]

- Scanning Electron Microscopy (SEM): SEM is used to visualize the morphology and microstructure of hydrogels and composite materials. [, , , , ]

- Thermogravimetric Analysis (TGA): TGA helps determine the thermal stability and degradation properties of HEMA-based polymers. [, ]

- Differential Scanning Calorimetry (DSC): DSC is used to investigate thermal transitions, such as the glass transition temperature, in HEMA-based materials. [, , , ]

- Dynamic Mechanical Analysis (DMA): DMA provides insights into the viscoelastic properties of HEMA networks and the influence of factors like filler concentration and crosslinking density. [, , ]

Q17: What is known about the biodegradation of HEMA-based materials?

A17: While the provided abstracts don't extensively cover the biodegradation of HEMA itself, they highlight the use of biodegradable polymers like poly(L-lactide) in conjunction with HEMA to create graft copolymers with enhanced biodegradability. [] This suggests a strategy for tuning the degradation profile of HEMA-containing materials for specific biomedical applications.

Q18: How does HEMA interact with the immune system?

A18: Research suggests that HEMA can activate the NLRP3 inflammasome, a key component of the innate immune system, leading to the production of pro-inflammatory cytokines IL-1β and IL-18. [] This finding highlights the potential immunomodulatory effects of HEMA and the need for further investigation into its long-term immunological consequences.

Q19: What are the advantages of using HEMA in biomedical applications?

A19: HEMA's advantageous properties for biomedical applications include:

- Biocompatibility: HEMA generally exhibits good compatibility with biological tissues and systems, making it suitable for various medical devices and implants. [, , , ]

- Hydrophilicity: Its hydrophilic nature allows for the creation of hydrogels with high water content, mimicking the properties of natural tissues. [, , ]

- Tunable Properties: The ability to copolymerize HEMA with other monomers allows researchers to fine-tune the mechanical properties, degradation rates, and functionality of HEMA-based materials. [, , , , , , , , ]

- Drug Delivery Potential: HEMA-based hydrogels show promise as carriers for controlled drug delivery, offering sustained release profiles and biocompatibility. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。